![molecular formula C25H25FN6OS B2690706 (4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone CAS No. 1207007-81-5](/img/structure/B2690706.png)
(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a piperazine ring, a thiazole ring, and a 1,2,3-triazole ring. These structural motifs are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, while the thiazole and 1,2,3-triazole rings contain multiple nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could potentially make the compound more polar, influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds, including triazole analogues of piperazine, have been synthesized. These compounds show significant inhibition of bacterial growth, indicating potential for further development in antimicrobial applications (Nagaraj, Srinivas & Rao, 2018).
Antagonist Activity
Bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives with fluoro-phenylpiperazine groups have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. Compounds displayed potent 5-HT2 antagonist activity, indicating potential use in neurological or psychiatric treatments (Watanabe et al., 1992).
Catalyst-Free Synthesis and Theoretical Studies
Efficient, catalyst- and solvent-free synthesis methods have been developed for certain compounds with a fluoro-phenylpiperazine structure. Theoretical studies using density functional theory (DFT) calculations provide insights into the prototropy process and molecular conformations, relevant for pharmaceutical chemistry (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .
Mode of Action
The thiazole ring in the compound is a core structure in many bioactive molecules, including some anticancer drugs . Thiazole derivatives can interact with biological targets through various mechanisms, depending on their specific structures .
Biochemical Pathways
The compound also contains a 1,2,3-triazole ring, a structure found in many synthetic drug molecules. These molecules can interact with multiple receptors and enzymes, affecting various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets neurotransmitter receptors, it could potentially affect neuronal signaling and related physiological processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6OS/c1-16-8-10-19(11-9-16)32-18(3)22(28-29-32)24-27-17(2)23(34-24)25(33)31-14-12-30(13-15-31)21-7-5-4-6-20(21)26/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRYMJODJDPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone |
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